molecular formula C9H11N5S B4235046 N-[4-(methylthio)benzyl]-2H-tetrazol-5-amine

N-[4-(methylthio)benzyl]-2H-tetrazol-5-amine

Cat. No. B4235046
M. Wt: 221.28 g/mol
InChI Key: NLLUHCRDLUIECT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-[4-(methylthio)benzyl]-2H-tetrazol-5-amine" often involves multistep reactions that start with basic heterocyclic frameworks. For example, the synthesis of 5,5′-Methylene-bis(benzotriazole) showcases a practical approach to constructing complex molecules through environmentally benign processes, highlighting the importance of green chemistry in developing novel compounds (Gu et al., 2009).

Molecular Structure Analysis

The molecular structure of tetrazolyl-containing compounds, like "N-[4-(methylthio)benzyl]-2H-tetrazol-5-amine," is characterized by its tetrazole ring—a five-membered ring with four nitrogen atoms. This structure contributes to the compound's ability to form strong hydrogen bonds and its high metabolic stability, making it a valuable scaffold in medicinal chemistry (Popova & Trifonov, 2015).

Chemical Reactions and Properties

The chemical reactivity of "N-[4-(methylthio)benzyl]-2H-tetrazol-5-amine" and related compounds involves their participation in various organic transformations. The presence of the tetrazole ring enables these compounds to act as both acids and bases, allowing for diverse chemical reactions. Their reactivity is further exemplified by their use in synthesizing bioactive derivatives via palladium-catalyzed C–H arylation, demonstrating the versatility of these compounds in organic synthesis (Rossi et al., 2014).

Physical Properties Analysis

The physical properties of "N-[4-(methylthio)benzyl]-2H-tetrazol-5-amine" are influenced by its molecular structure. The tetrazole ring imparts significant stability and solubility characteristics, facilitating its penetration through biological membranes. These properties are crucial for the compound's potential applications in drug design and material science.

Chemical Properties Analysis

The chemical properties of tetrazole-containing compounds, including "N-[4-(methylthio)benzyl]-2H-tetrazol-5-amine," are marked by their high biological activity. Their ability to engage in strong hydrogen bonding and exhibit both acidic and basic behavior makes them adaptable in various chemical environments. This adaptability is crucial for their application in designing new drugs and functional materials (Dai et al., 2013).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “N-[4-(methylthio)benzyl]-2H-tetrazol-5-amine” would require appropriate safety measures. Based on its structure, it could potentially cause skin and eye irritation, and it might be harmful if inhaled or swallowed .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. It could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-2H-tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5S/c1-15-8-4-2-7(3-5-8)6-10-9-11-13-14-12-9/h2-5H,6H2,1H3,(H2,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLUHCRDLUIECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.